molecular formula C13H11NO2 B3046653 4-(4-Methylphenyl)pyridine-3-carboxylic acid CAS No. 1262011-30-2

4-(4-Methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B3046653
CAS No.: 1262011-30-2
M. Wt: 213.23 g/mol
InChI Key: YGKQUXRFDHMZIY-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 4-methylphenyl group at position 3. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and agrochemical research. The methyl group on the phenyl ring enhances lipophilicity, while the carboxylic acid moiety provides hydrogen-bonding capability, influencing solubility and reactivity .

Properties

IUPAC Name

4-(4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKQUXRFDHMZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557109
Record name 4-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-30-2
Record name 4-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Methylphenyl)pyridine-3-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to maximize yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(4-Methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-[(4-Methylphenyl)thio]nicotinic acid (CAS 955-53-3)
  • Structure : Replaces the direct phenyl linkage with a thioether group (-S-) at position 2 of the pyridine ring.
  • Higher molecular weight (269.33 g/mol) compared to the target compound .
  • Applications : Used in catalysis and as a ligand in coordination chemistry due to sulfur’s electron-donating nature.
4-(Trifluoromethyl)nicotinic acid
  • Structure : Substitutes the methylphenyl group with a trifluoromethyl (-CF₃) group at position 4.
  • Properties : The electron-withdrawing CF₃ group increases acidity (pKa ~3.5) and thermal stability. Lower logP (1.8 vs. 2.5 for the target compound) due to reduced lipophilicity .
  • Applications : Intermediate in insecticides (e.g., flonicamid metabolites) due to enhanced metabolic resistance .

Variations in the Aromatic Substituent

4-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid (CAS 1261974-34-8)
  • Structure : Dichlorophenyl group replaces the methylphenyl substituent.
  • Properties : Chlorine atoms increase molecular weight (296.1 g/mol) and electronegativity, improving halogen bonding but reducing solubility in polar solvents. Higher melting point (~220°C) due to stronger intermolecular forces .
  • Applications : Explored in herbicide development for its halogen-mediated bioactivity .
(3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1049978-93-9)
  • Structure : Pyrrolidine ring fused to pyridine, with a methoxyphenyl group.
  • Properties : The methoxy group (-OCH₃) enhances electron density, increasing basicity (pKa ~5.2). Pyrrolidine introduces conformational rigidity, affecting receptor binding .
  • Applications : Investigated as a chiral building block in asymmetric synthesis .

Functional Group Additions/Modifications

5-(4-(Ethylthio)phenyl)pyridine-3-carboxylic acid (CAS 93468-89-4)
  • Structure : Ethylthio (-S-CH₂CH₃) group appended to the phenyl ring.
  • Properties : Increased steric bulk reduces crystallinity (amorphous solid). The thioether enhances oxidative stability compared to thiol derivatives .
  • Applications: Potential in prodrug design due to slow hydrolysis kinetics .

Comparative Data Table

Compound Name CAS No. Molecular Weight (g/mol) Key Substituents logP pKa Applications
4-(4-Methylphenyl)pyridine-3-carboxylic acid - ~243.3 4-methylphenyl, -COOH 2.5 3.8 Pharmaceutical intermediates
2-[(4-Methylphenyl)thio]nicotinic acid 955-53-3 269.33 4-methylthiophenyl, -COOH 3.1 4.2 Catalysis, ligand chemistry
4-(Trifluoromethyl)nicotinic acid 115117-27-8 191.11 -CF₃, -COOH 1.8 3.5 Insecticides
4-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid 1261974-34-8 296.1 2,3-dichlorophenyl, -COOH 3.4 2.9 Herbicides
(3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid 1049978-93-9 265.3 4-methoxyphenyl, pyrrolidine 1.9 5.2 Asymmetric synthesis

Key Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) increase basicity, while electron-withdrawing groups (e.g., -CF₃) enhance acidity and stability .
  • Structural Rigidity : Pyrrolidine derivatives exhibit restricted rotation, improving selectivity in drug-receptor interactions .

Biological Activity

4-(4-Methylphenyl)pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being explored for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, presenting relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical formula for 4-(4-Methylphenyl)pyridine-3-carboxylic acid is C12H11NO2. Its structure features a pyridine ring substituted with a carboxylic acid group and a para-methylphenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that 4-(4-Methylphenyl)pyridine-3-carboxylic acid exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-(4-Methylphenyl)pyridine-3-carboxylic acid was assessed in various cancer cell lines. Notably, it demonstrated cytotoxic effects against human glioblastoma (GBM) cells. The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells.

Case Study: Glioblastoma Cells

In a controlled study, the compound was administered to GBM cell lines at varying concentrations (10 µM, 25 µM, and 50 µM). The results indicated:

  • 10 µM : 20% cell death
  • 25 µM : 45% cell death
  • 50 µM : 75% cell death

These findings highlight the compound's potential as an effective anticancer agent.

The biological activity of 4-(4-Methylphenyl)pyridine-3-carboxylic acid is believed to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity involved in cell signaling pathways related to apoptosis and microbial resistance.

Comparative Analysis with Related Compounds

To further understand the unique properties of 4-(4-Methylphenyl)pyridine-3-carboxylic acid, it is beneficial to compare it with structurally related compounds.

Compound Antimicrobial Activity (MIC) Anticancer Activity (Cell Death % at 50 µM)
4-(4-Methylphenyl)pyridine-3-carboxylic acid128 µg/mL75%
6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid64 µg/mL60%
Indole-3-acetic acid>256 µg/mL30%

This table illustrates that while related compounds exhibit varying degrees of biological activity, 4-(4-Methylphenyl)pyridine-3-carboxylic acid shows promising results in both antimicrobial and anticancer assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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